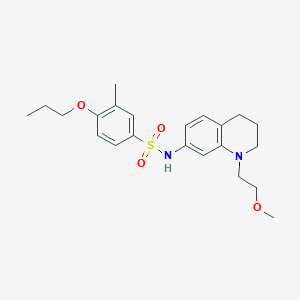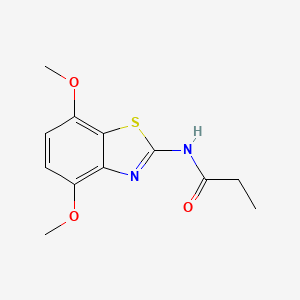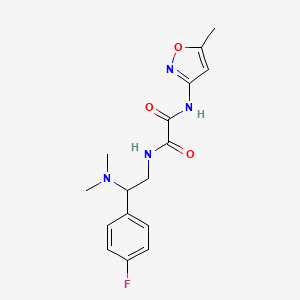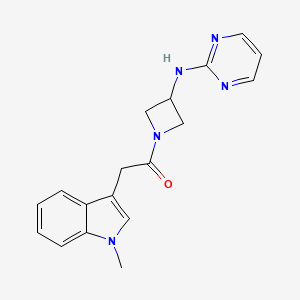
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with a tetrahydroquinoline core, which is a common structure in many biologically active compounds . The methoxyethyl and propoxy groups attached to the molecule could potentially influence its solubility and reactivity.
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on various factors, including the presence of reactive functional groups and the overall stability of the molecule. The tetrahydroquinoline core could potentially undergo various reactions .Aplicaciones Científicas De Investigación
- Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) : This compound, synthesized via reversible addition fragmentation transfer (RAFT) polymerization, exhibits thermoresponsive behavior. It undergoes a lower critical solution temperature (LCST) phase transition . Researchers study its applications in:
Polymer Science and Thermoresponsive Polymers
Materials Science and Thermoplastic Polymers
Mecanismo De Acción
Target of Action
The primary target of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide acts as an inhibitor of the Lp-PLA2 enzyme . This enzyme is found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . The inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of this fatty streak, and so be useful in the treatment of atherosclerosis .
Biochemical Pathways
The inhibition of the Lp-PLA2 enzyme by N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide affects the biochemical pathway involved in the formation of atherosclerotic plaques . By inhibiting the formation of lysophosphatidylcholine, a component of the fatty streak in atherosclerosis, this compound can potentially slow down or halt the progression of this disease .
Result of Action
The molecular and cellular effects of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide’s action primarily involve the inhibition of the Lp-PLA2 enzyme . This results in a decrease in the formation of atherosclerotic plaques, potentially slowing the progression of atherosclerosis .
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity. It could also be interesting to study its potential applications in medicinal chemistry or materials science .
Propiedades
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methyl-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-4-13-28-22-10-9-20(15-17(22)2)29(25,26)23-19-8-7-18-6-5-11-24(12-14-27-3)21(18)16-19/h7-10,15-16,23H,4-6,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTYFEUZNAVZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2528080.png)




![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2528091.png)




![N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2528097.png)
